Navigating the Synthesis and Application of Pyridin-2-ylmethanesulfonyl Chloride Hydrochloride: A Technical Guide for Researchers
Navigating the Synthesis and Application of Pyridin-2-ylmethanesulfonyl Chloride Hydrochloride: A Technical Guide for Researchers
An in-depth exploration of the chemical intricacies of Pyridin-2-ylmethanesulfonyl Chloride Hydrochloride, offering a crucial resource for scientists and professionals in drug development. This guide details its structural characteristics, physicochemical properties, synthesis protocols, and applications, with a comparative analysis of its close structural analog, Pyridine-2-sulfonyl chloride hydrochloride, due to the limited direct literature on the title compound.
Introduction: Unveiling a Versatile Reagent
Pyridin-2-ylmethanesulfonyl chloride hydrochloride is a reactive chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring linked to a sulfonyl chloride group via a methylene bridge, presents a unique combination of functionalities. The pyridine moiety, a common scaffold in pharmaceuticals, offers opportunities for diverse biological interactions, while the highly reactive sulfonyl chloride group serves as a key handle for introducing the pyridinylmethylsulfonyl pharmacophore into a wide range of molecules.[1][2]
It is important to note that while the focus of this guide is Pyridin-2-ylmethanesulfonyl chloride hydrochloride, a significant portion of the available literature and supplier information points to its close structural analog, Pyridine-2-sulfonyl chloride hydrochloride (CAS Number: 111480-84-3), which lacks the methylene spacer.[3][4] Throughout this guide, we will draw upon the well-documented properties and reactions of this analog to infer and understand the likely characteristics and utility of the title compound, clearly indicating when the data pertains to the analog. The introduction of a methylene group is anticipated to increase the flexibility of the molecule and potentially enhance the reactivity of the sulfonyl chloride by distancing it from the electron-withdrawing effects of the pyridine ring.
Chemical Structure and Physicochemical Properties
The foundational step in leveraging any chemical reagent is a thorough understanding of its structure and inherent properties.
Chemical Structure
The chemical structure of Pyridin-2-ylmethanesulfonyl chloride hydrochloride is characterized by a pyridine ring substituted at the 2-position with a methanesulfonyl chloride group. The hydrochloride salt form indicates that the pyridine nitrogen is protonated.
A close analog, Pyridine-2-sulfonyl chloride hydrochloride, has the sulfonyl chloride group directly attached to the pyridine ring.[4]
Physicochemical Data
| Property | Value (for Pyridine-2-sulfonyl chloride hydrochloride) | Reference |
| CAS Number | 111480-84-3 | [3][4] |
| Molecular Formula | C5H5Cl2NO2S | [3] |
| Molecular Weight | 214.06 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid or solid | [5][6] |
| Boiling Point | 284 °C (for the free base, Pyridine-2-sulfonyl chloride) | [7] |
| Density | 1.488 g/cm³ (for the free base) | [7] |
| Solubility | Soluble in Acetonitrile, Chloroform, DMSO, and Methanol (Slightly) | [7] |
| Stability | Moisture sensitive, Hygroscopic, Temperature sensitive | [7] |
The presence of the additional methylene group in Pyridin-2-ylmethanesulfonyl chloride hydrochloride would increase its molecular weight and may alter its physical state and solubility profile.
Synthesis and Handling
The synthesis of pyridinesulfonyl chlorides often involves multi-step pathways, as direct sulfonation of the pyridine ring can be challenging.[8]
Proposed Synthesis of Pyridin-2-ylmethanesulfonyl Chloride Hydrochloride
A plausible synthetic route to Pyridin-2-ylmethanesulfonyl chloride hydrochloride would likely start from a precursor such as 2-pyridinemethanethiol or its corresponding disulfide. A generalizable two-step protocol is outlined below, based on established methods for analogous compounds.[9][10]
Step 1: Oxidative Chlorination
The synthesis would likely involve the oxidative chlorination of a suitable sulfur-containing precursor.
Caption: Key reactions of Pyridin-2-ylmethanesulfonyl chloride hydrochloride.
Causality of Reactivity: The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, leading to the displacement of the chloride ion and the formation of a new sulfur-nucleophile bond. The methylene spacer in the title compound is expected to slightly increase the reactivity of the sulfonyl chloride compared to its direct analog by reducing the electron-withdrawing influence of the pyridine ring on the sulfonyl group.
Applications in Drug Discovery and Development
The pyridinylmethylsulfonyl moiety is a valuable pharmacophore in drug design. Its incorporation can influence a molecule's solubility, lipophilicity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties.
-
Synthesis of Biologically Active Sulfonamides: Sulfonamides are a well-established class of therapeutic agents with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. Pyridin-2-ylmethanesulfonyl chloride hydrochloride serves as a key building block for the synthesis of novel sulfonamide drug candidates. [5]* Scaffold for Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors. The ability to introduce a sulfonyl-linked side chain provides a versatile strategy for exploring the binding pockets of various kinases. [5]* Intermediate in Pharmaceutical Synthesis: This reagent is a valuable intermediate for the synthesis of more complex pharmaceutical compounds, where the sulfonyl group can be further functionalized or serve as a stable linker. [6]
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, typically in the downfield region (δ 7-9 ppm). A singlet corresponding to the methylene protons would be expected at a more upfield position. The protonation of the pyridine nitrogen would lead to a downfield shift of the ring protons compared to the free base. [11]* ¹³C NMR: The carbon NMR spectrum would display signals for the five carbons of the pyridine ring and one for the methylene carbon. The carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm).
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group (typically around 1370 and 1180 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the cation (the protonated molecule without the chloride counter-ion).
Conclusion
Pyridin-2-ylmethanesulfonyl chloride hydrochloride represents a valuable and reactive building block for organic synthesis and medicinal chemistry. While direct and extensive data for this specific compound is limited, a comprehensive understanding of its chemical nature and potential applications can be effectively derived from the well-documented properties of its close analog, Pyridine-2-sulfonyl chloride hydrochloride. The presence of the methylene spacer is a key structural feature that is likely to enhance its utility by modulating the reactivity of the sulfonyl chloride group. This guide provides a foundational understanding for researchers and drug development professionals to confidently and safely utilize this versatile reagent in their synthetic endeavors, paving the way for the discovery of novel and impactful chemical entities.
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